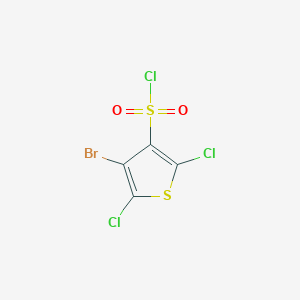
Cloruro de 4-Bromo-2,5-dicloro-3-tienilsulfonilo
Descripción general
Descripción
Sulfur-containing halogenated compounds, such as 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride, play a significant role in organic synthesis, offering a versatile approach for constructing complex molecular frameworks. These compounds are essential in developing pharmaceuticals, agrochemicals, and advanced materials due to their unique reactivity and ability to undergo various chemical transformations.
Synthesis Analysis
The synthesis of related sulfur-containing compounds often involves halogenation and sulfonation reactions. For example, the synthesis of multi-functionalized sulfones from 3-bromo-2-(tert-butylsulfonyl)-1-propene demonstrates the versatility of sulfur-containing compounds in organic synthesis, allowing for the introduction of various functional groups (Auvray, Knochel, & Normant, 1985).
Molecular Structure Analysis
Structural analysis of sulfur-containing compounds through techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy is crucial for understanding their molecular geometry, which influences their reactivity and physical properties. For instance, NBO and HOMO-LUMO analysis using DFT studies provide insights into the stability, charge distribution, and electronic properties of such molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
Sulfur-containing halogenated compounds are known for their ability to participate in a wide range of chemical reactions, including coupling reactions, cycloadditions, and nucleophilic substitutions, enabling the synthesis of a diverse array of chemical structures. For example, the development of a new fluorosulfonylation reagent for regioselective synthesis of sulfonyl fluoride-containing isoxazoles highlights the chemical versatility of sulfur-containing reagents (Leng & Qin, 2018).
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos
“Cloruro de 4-Bromo-2,5-dicloro-3-tienilsulfonilo” se puede utilizar en la síntesis de varios compuestos orgánicos. Su grupo cloruro de sulfonilo lo convierte en un buen electrófilo, que puede reaccionar con nucleófilos para formar sulfonamidas y ésteres sulfónicos .
Investigación farmacéutica
Este compuesto se puede utilizar en la síntesis de productos farmacéuticos. Por ejemplo, se puede utilizar en la preparación de 1-[(2,5-dicloro-3-tienil)sulfonil]-N-(6-nitro-1,3-benzotiazol-2-il)piperidina-4-carboxamida . Este compuesto podría usarse potencialmente en el descubrimiento y desarrollo de fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
It is known that this compound can cause severe skin burns and eye damage . This suggests that it may interact with biological tissues in a way that disrupts their normal function.
Result of Action
The result of the action of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is severe skin burns and eye damage . This suggests that the compound has a strong cytotoxic effect, damaging cells and tissues upon contact.
Action Environment
The action of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride can be influenced by environmental factors. For example, exposure to moist air or water can affect its stability . Additionally, the compound’s corrosive properties suggest that it may react with other substances in the environment, potentially altering its efficacy.
Propiedades
IUPAC Name |
4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3O2S2/c5-1-2(12(8,9)10)4(7)11-3(1)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZODWKWDZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333958 | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-36-9 | |
| Record name | 4-Bromo-2,5-dichloro-3-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)
![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)



![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)
